4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Overview

Description

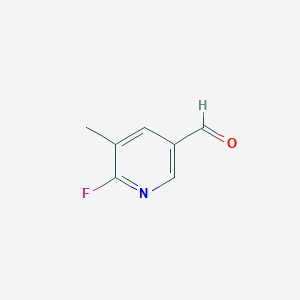

“4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic organic compound. It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 203.26 .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the condensation of certain compounds with benzaldehyde in ethanol under reflux for several hours can yield related intermediates .Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” can be represented by the SMILES stringCc1nc(cs1)-c2ccc(C=O)cc2 . The compound has an aromatic thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines. For instance, a series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .

Antibacterial Efficacy

The antibacterial efficacy of thiazole-incorporated compounds has been investigated against a spectrum of microbiological species. This includes the synthesis of compounds through reactions involving thiazole derivatives with heterocyclic amines and thiosemicarbazone derivatives .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some compounds have shown potent antioxidant activity, which is valuable in various medical and cosmetic applications .

Antiviral Applications

The efficacy of antiviral drugs has led to intense investigation into thiazole derivatives. These compounds are studied for their potential use in antiviral therapies against diseases like influenza .

Herbicidal Activities

Thiazole compounds have been investigated for their herbicidal activities against plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), showcasing their potential in agricultural applications .

Hair Growth Promotion

Thiazole derivatives have been used in experiments to reduce TGF-β induced growth inhibition in human outer root sheath cells and elongate the anagen phase in mouse hair follicles, indicating potential applications in dermatology and hair growth products .

Future Directions

The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” may provide new insights for antifungal drug development .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which may contribute to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde could be influenced by the surrounding environment.

properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYKPBMBIUWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B1437259.png)

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)